molecular formula C9H9BrO2 B2708204 2-(2-Bromo-3-methylphenyl)acetic acid CAS No. 248920-11-8

2-(2-Bromo-3-methylphenyl)acetic acid

Cat. No.: B2708204
CAS No.: 248920-11-8
M. Wt: 229.073
InChI Key: JZMWDWZVHXNEEF-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H9BrO2 It is characterized by the presence of a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an acetic acid moiety

Scientific Research Applications

2-(2-Bromo-3-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be utilized in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

    Industry: It serves as a building block for the production of specialty chemicals and materials.

Safety and Hazards

The safety information for “2-(2-Bromo-3-methylphenyl)acetic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

Based on its potential use in suzuki–miyaura coupling reactions , it can be inferred that it may interact with its targets through a process of oxidative addition and transmetalation.

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions , it may be involved in pathways related to carbon-carbon bond formation.

Result of Action

Given its potential use in suzuki–miyaura coupling reactions , it may contribute to the formation of new carbon-carbon bonds, which could have significant effects at the molecular level.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methylphenyl)acetic acid typically involves the bromination of 3-methylphenylacetic acid. The process can be carried out using bromine in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3-methylphenyl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction Reactions: The carboxylic acid moiety can be reduced to an alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiourea can be used under basic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

  • Substitution reactions can yield derivatives like 2-(2-hydroxy-3-methylphenyl)acetic acid.
  • Oxidation reactions can produce compounds like 2-(2-carboxy-3-methylphenyl)acetic acid.
  • Reduction reactions can result in 2-(2-bromo-3-methylphenyl)ethanol.

Comparison with Similar Compounds

  • 2-(4-Bromo-3-methylphenyl)acetic acid
  • 2-(2-Bromo-4-methylphenyl)acetic acid
  • 2-(2-Bromo-5-methylphenyl)acetic acid

Comparison: 2-(2-Bromo-3-methylphenyl)acetic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring This structural arrangement can influence its reactivity and interaction with other molecules, making it distinct from its isomers

Properties

IUPAC Name

2-(2-bromo-3-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-6-3-2-4-7(9(6)10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZMWDWZVHXNEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

248920-11-8
Record name 2-(2-bromo-3-methylphenyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-(2-bromo-3-methylphenyl)acetonitril (8.0 g, 0.038 mol) was added to a mixture of water (60 ml) and sulfuric acid (50 ml) and the mixture was refluxed overnight. After cooling to room temperature water (200 ml) was added and the mixture was extracted twice with methylene chloride. The methylene chloride extracts were combined, washed twice with water, dried and evaporated under reduced pressure to give 7.9 g (90.8%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
90.8%

Synthesis routes and methods II

Procedure details

2-bromo-3-methylbenzylcyanid (8.8 g, 42 mmol) was added to a mixture of conc sulfuric acid (50 ml) and water (60 ml) and was refluxed overnight. Water (150 ml) and diethyl ether were added and the organic layer was separated. To the organic layer was added a saturated sodium bicarbonate solution and the aqueous layer was separated. The aqueous layer was made acidic by additon of conc sulfuric acid. The acidic water solution was extracted with diethyl ether and the organic layer was washed with water, dried (Na2SO4) and evaporated under reduced pressure to give 6.5 g of the title compound.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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